BChE-IN-28

説明

- Chemical Structure: Describe its IUPAC name, molecular formula, and structural features (e.g., carbamate groups, aromatic rings).

- Mechanism of Action: Explain its role as a butyrylcholinesterase (BChE) inhibitor and relevance to neurodegenerative diseases.

- Development Background: Highlight its discovery, optimization, and preclinical/clinical trial status.

特性

分子式 |

C22H25N3O4S3 |

|---|---|

分子量 |

491.7 g/mol |

IUPAC名 |

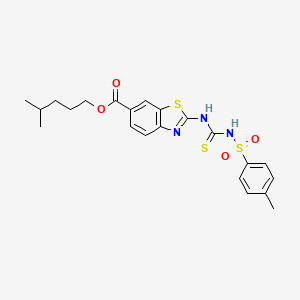

4-methylpentyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C22H25N3O4S3/c1-14(2)5-4-12-29-20(26)16-8-11-18-19(13-16)31-22(23-18)24-21(30)25-32(27,28)17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,23,24,25,30) |

InChIキー |

ILQBKFSZTLSTQR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCCCC(C)C |

製品の起源 |

United States |

準備方法

The synthesis of BChE-IN-28 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves the use of modified Ellman’s method for measuring butyrylcholinesterase activity in human serum .

化学反応の分析

BChE-IN-28 undergoes various chemical reactions, including hydrolysis and inhibition reactions. The compound is known to inhibit butyrylcholinesterase activity by binding to the enzyme’s active site. Common reagents used in these reactions include dibucaine and fluoride . The major products formed from these reactions are the hydrolyzed substrates and the inhibited enzyme complex .

科学的研究の応用

BChE-IN-28 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer’s disease . The compound is also used in enzyme inhibition assays to study the effects of various inhibitors on butyrylcholinesterase activity . Additionally, this compound is employed in the detection of anti-cholinesterase substances in aqueous solutions .

作用機序

The mechanism of action of BChE-IN-28 involves the selective, competitive, and reversible inhibition of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders . The molecular targets involved in this process include the choline-binding pocket and the catalytic residues of butyrylcholinesterase .

類似化合物との比較

Comparison with Similar Compounds

A. Structural Analogs (e.g., rivastigmine, donepezil derivatives):

- Table 1 : Structural comparison (substituents, functional groups).

- Potency : IC50 values against BChE vs. acetylcholinesterase (AChE).

- Selectivity : Ratio of BChE/AChE inhibition.

B. Functional Analogs (e.g., tacrine, huperzine A):

- Table 2 : Pharmacokinetic parameters (bioavailability, half-life).

- Toxicity : LD50, hepatotoxicity risks.

- Clinical Efficacy : Cognitive improvement metrics in Alzheimer’s models.

Research Findings and Challenges

- In Vitro/In Vivo Studies : Summarize key studies, including contradictory results (e.g., efficacy in transgenic mouse models vs. human trials).

- Patent Landscape : Highlight competing compounds and intellectual property claims.

- Limitations : Address solubility issues, blood-brain barrier penetration, or metabolite toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。